molecular formula C11H11Cl2NO3 B2971557 Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate CAS No. 86886-91-1

Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate

Cat. No. B2971557
CAS RN: 86886-91-1
M. Wt: 276.11
InChI Key: PERIEXQXFGPQDM-UHFFFAOYSA-N
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Description

3,4-Dichloroaniline is a dichloroaniline having the two chloro-substituents at the 3- and 4-positions . It is a gray to dark-brown crystalline solid at room temperature . It is used as an intermediate for pesticides and dyes .


Synthesis Analysis

3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The molecular weight is 162.02 .


Chemical Reactions Analysis

3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH . Hydrochloric acid accelerates decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .


Physical And Chemical Properties Analysis

3,4-Dichloroaniline has a melting point of 69-71 °C and a boiling point of 272 °C . It is insoluble in water . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage .

Scientific Research Applications

Safety and Hazards

3,4-Dichloroaniline is highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled . It can cause skin irritation and severe eye irritation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for “Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate” are not available, the study of biodegradation of similar compounds like 3,4-Dichloroaniline could lead to new methods for removing such pollutants from the environment .

properties

IUPAC Name

methyl 4-(3,4-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIEXQXFGPQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate

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